molecular formula C16H20N6OS B2618936 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380185-00-0

5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2618936
CAS No.: 2380185-00-0
M. Wt: 344.44
InChI Key: IOECCLKVTOLVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a potent and selective cell-permeable inhibitor of the monopolar spindle family of protein kinases, specifically MPS1 (also known as TTK). MPS1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the fidelity of chromosome segregation during mitosis . By selectively inhibiting MPS1 kinase activity, this compound induces premature anaphase onset and severe chromosome mis-segregation, leading to aneuploidy and the generation of micronuclei. Its primary research value lies in its utility as a chemical probe to dissect the complex dynamics of the SAC, mitotic progression, and cell fate decisions following checkpoint failure. Researchers employ this inhibitor in oncology-focused studies to explore a novel therapeutic strategy known as targeted antimitotic therapy, which aims to preferentially kill cancer cells by overriding their mitotic checkpoints and inducing catastrophic levels of genomic instability. Investigation into the cellular consequences of MPS1 inhibition provides crucial insights into mechanisms of chromosome instability, a hallmark of cancer, and can reveal synthetic lethal interactions for potential drug combination therapies . This makes it an invaluable tool for advancing the understanding of cell division and for identifying new vulnerabilities in cancer cells.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-12-8-15(22-16(20-12)18-11-19-22)17-9-14(13-2-7-24-10-13)21-3-5-23-6-4-21/h2,7-8,10-11,14,17H,3-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOECCLKVTOLVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(C3=CSC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Attachment of the Thiophene Moiety: The thiophene group is attached via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the thiophene ring, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazolo-pyrimidine derivatives, including the compound . The following table summarizes key findings from various studies regarding its efficacy:

Study ReferenceCompound TestedMethodologyKey Findings
Tageldin et al. 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amineIn vitro COX-1/COX-2 inhibition assaysShowed significant inhibition of COX enzymes, indicating potential as an anti-inflammatory agent.
Research Review Various pyrimidine derivativesIn vivo models (carrageenan-induced paw edema)Demonstrated substantial reduction in edema compared to control groups.

These findings suggest that the compound may act by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes.

Anticancer Potential

The structural features of this compound also indicate potential anticancer applications. Compounds with similar structures have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Emerging research has explored the antimicrobial properties of triazole derivatives. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could position it as a candidate for further development in antimicrobial therapies.

Case Study 1: Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory mechanisms of this compound was conducted using RAW264.7 macrophage cells. The study utilized Western blotting to assess the expression levels of iNOS and COX enzymes post-treatment with varying concentrations of the compound.

Findings:

  • Significant downregulation of iNOS and COX-2 protein levels was observed.
  • IC50 values indicated potent activity comparable to established anti-inflammatory drugs like celecoxib.

Case Study 2: Anticancer Efficacy on Cell Lines

In vitro studies were performed on various cancer cell lines (e.g., HeLa and MCF7) to evaluate the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Findings:

  • Flow cytometry analysis confirmed increased annexin V staining in treated cells.
  • The compound exhibited lower IC50 values than some conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Triazolopyrimidine Derivatives and Their Properties

Compound Name Substituents (Position 5) Substituents (Position 7) Biological Activity Key Findings References
Target Compound 5-methyl N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl] Undisclosed Hypothesized to modulate tubulin polymerization or kinase activity
DSM 1 5-methyl Naphthalen-2-ylamine Antiplasmodial (PfDHODH) IC50 = 0.047 μM (PfDHODH); EC50 = 0.079 μM (P. falciparum); poor metabolic stability
DSM 74 5-methyl 4-(Trifluoromethyl)phenyl Antiplasmodial (PfDHODH) Improved metabolic stability vs. DSM 1; EC50 = 0.16 μM (P. berghei)
5-Phenyl-N-(3-phenylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-phenyl 3-Phenylpropylamine Anti-tubercular Moderate activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 μM)
N-(4-Methoxyphenethyl)-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-(p-tolyl) 4-Methoxyphenethylamine Anti-tubercular Synthesized via NMP-mediated substitution; activity data pending

Key Observations:

Anti-Tubercular Activity : Compounds with bulky 7-amine substituents (e.g., 3-phenylpropylamine) show moderate activity against M. tuberculosis, suggesting lipophilic groups may enhance membrane penetration .

Antiplasmodial Activity : Fluorinated aryl groups (e.g., 4-trifluoromethylphenyl in DSM 74) improve metabolic stability compared to naphthylamine (DSM 1), though at the cost of reduced potency .

Pharmacological and Mechanistic Differences

  • Anticancer Agents: Triazolopyrimidines like those in inhibit tubulin polymerization by non-competitive binding with vinca alkaloids. The target compound’s morpholine-thiophene group may influence this mechanism, though experimental validation is needed.
  • Antimalarial Agents : DSM 74 targets Plasmodium dihydroorotate dehydrogenase (DHODH), with fluorinated groups critical for species selectivity and stability . The target compound’s thiophene moiety may confer unique interactions with parasitic enzymes.

Biological Activity

5-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has gained attention for its potential biological activities. This compound features a triazolopyrimidine core, which is known for various pharmacological properties. The structure includes a morpholine ring and a thiophene moiety, contributing to its diverse biological interactions.

Chemical Structure

PropertyDescription
IUPAC Name5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC16H20N6OS
CAS Number2380185-00-0

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. These interactions may modulate biochemical pathways leading to various biological effects. Further research is necessary to clarify these mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of triazoles exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).

Case Study: Cytotoxicity Testing
A study reported that certain triazole derivatives demonstrated potent cytotoxicity against MCF-7 cells compared to standard treatments like cisplatin. The specific activity of this compound in this context remains to be fully characterized but suggests potential for further investigation .

Anti-inflammatory Properties

Compounds containing the triazole framework have also shown anti-inflammatory effects. In vitro studies have indicated that these compounds can inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins in macrophage cell lines.

Research Findings: Inhibition Studies
In one study, the administration of triazole derivatives led to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in RAW264.7 cells. This suggests that this compound may possess similar anti-inflammatory capabilities .

Antimicrobial Activity

The antimicrobial potential of triazole compounds has been documented in various studies. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogenic bacteria.

Case Study: Antibacterial Testing
A related study highlighted that certain triazole derivatives exhibited significant antibacterial activity against multiple strains of bacteria when tested in vitro. This points toward the possible application of this compound in developing new antimicrobial agents .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how do intermediate steps influence purity?

Answer:
The synthesis typically involves multi-step routes starting with cyclization of a triazolo[1,5-a]pyrimidine core. A common approach includes:

  • Core Formation : Reacting substituted pyrimidine precursors with hydrazine derivatives under reflux (e.g., ethanol, 80°C) to form the triazolo ring .
  • Functionalization : Introducing the morpholine-thiophene-ethyl side chain via nucleophilic substitution or coupling reactions. For example, reacting the core with 2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl bromide in the presence of a base like K₂CO₃ in DMF .
  • Purity Control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) is critical to remove unreacted amines or halide byproducts .

Advanced: How can solvent systems and catalysts be optimized to enhance cyclization efficiency during synthesis?

Answer:
Cyclization efficiency depends on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states, while protic solvents (e.g., ethanol) may hinder nucleophilic attack .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O (5–10 mol%) can accelerate cyclization by coordinating with electron-deficient pyrimidine nitrogens. For example, ZnCl₂ reduced reaction time from 24 to 8 hours in similar triazolo syntheses .
  • Microwave-Assisted Synthesis : Shortening reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yields >85% .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., morpholine δ 2.4–3.1 ppm for N-CH₂; thiophene δ 6.8–7.2 ppm) and confirms regiochemistry of the triazolo ring .
  • X-Ray Crystallography : Resolves absolute configuration, as demonstrated for analogous compounds (e.g., N-(4-chlorophenyl)-5,7-dimethyltriazolo[1,5-a]pyrimidin-2-amine, CCDC 1518642) .
  • HRMS : Validates molecular weight (expected [M+H]⁺: ~427.18 g/mol) with <2 ppm error .

Advanced: How can researchers resolve discrepancies in reported IC₅₀ values for kinase inhibition across studies?

Answer:
Discrepancies arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH (7.4 vs. 8.0) alter apparent inhibition. Standardize using recombinant kinases (e.g., EGFR T790M/L858R) under fixed Km(ATP) .
  • Cellular vs. Enzymatic Assays : Off-target effects in cell-based assays (e.g., metabolic uptake differences) may inflate IC₅₀. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) .
  • Data Normalization : Use internal controls (e.g., staurosporine for pan-kinase inhibition) to minimize plate-to-plate variability .

Basic: What in vitro models are appropriate for preliminary evaluation of anticancer activity?

Answer:

  • Cell Lines : NCI-60 panel screens for broad cytotoxicity, with follow-up in target-relevant lines (e.g., H1975 for EGFR-mutant NSCLC) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) after 48-hour treatment at 1–10 μM .
  • Kinase Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) at 1 μM to identify off-target inhibition .

Advanced: What strategies mitigate metabolic instability of the morpholine-thiophene moiety in vivo?

Answer:

  • Bioisosteric Replacement : Substitute morpholine with thiomorpholine or 1,4-oxazepane to reduce CYP3A4-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at metabolically labile C-H bonds (e.g., ethyl linker) to slow clearance, as shown in analogues with 2× longer t₁/₂ .
  • Prodrug Design : Mask the amine with acetyl or phosphonooxymethyl groups to enhance oral bioavailability .

Basic: How should researchers analyze environmental fate data for this compound?

Answer:

  • Degradation Studies : Hydrolysis (pH 5–9, 25°C) and photolysis (UV-Vis, 254 nm) to quantify half-lives. Triazolo rings typically show stability at pH 7 (t₁/₂ >30 days) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition (72-hour IC₅₀). Predicted LC₅₀ >100 mg/L suggests low hazard .

Advanced: What computational methods predict binding modes to ATP-binding pockets?

Answer:

  • Docking : Glide SP/XP (Schrödinger) with crystal structures (e.g., PDB 4I22) to prioritize poses with H-bonds to hinge region (e.g., Met793) .
  • MD Simulations : 100-ns simulations in Desmond to assess stability of morpholine-thiophene interactions with hydrophobic pockets .
  • Free Energy Calculations : MM-GBSA to rank derivatives by ΔGbinding, correlating with experimental IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.